![molecular formula C10H18O3 B1380542 Acide 2-[3-(tert-butoxy)cyclobutyl]acétique, Mélange d'isomères CAS No. 1803594-07-1](/img/structure/B1380542.png)

Acide 2-[3-(tert-butoxy)cyclobutyl]acétique, Mélange d'isomères

Vue d'ensemble

Description

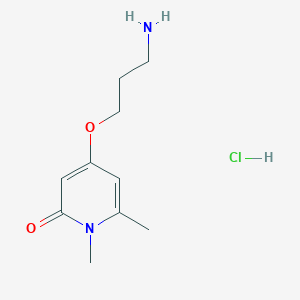

“2-[3-(tert-butoxy)cyclobutyl]acetic acid, Mixture of isomers”, also known as TBCA, is a chemical compound that has become a topic of interest in scientific research in recent years. It has a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol .

Molecular Structure Analysis

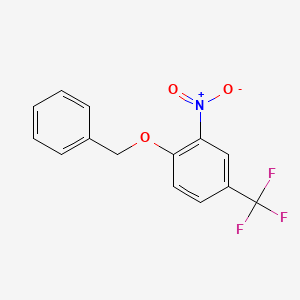

The IUPAC name for this compound is 2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid . The InChI code is InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) . The SMILES representation is CC©©OC1CC(C1)CC(=O)O .Physical And Chemical Properties Analysis

This compound appears as an oil . The storage temperature is -10 °C . More detailed physical and chemical properties may be available in specialized chemical databases.Applications De Recherche Scientifique

Synthèse de peptides

Le groupe tert-butoxycarbonyle (Boc) est un groupe protecteur courant utilisé en synthèse peptidique. Le composé en question peut être utilisé pour introduire le groupe Boc dans les acides aminés, ce qui protège la fonctionnalité amine pendant les réactions de couplage peptidique. Ceci est particulièrement utile dans la synthèse de dipeptides, où le groupe Boc peut être éliminé dans des conditions acides douces après le couplage .

Formation de liquide ionique

Le composé peut être utilisé pour créer des liquides ioniques d'acides aminés protégés par Boc (Boc-AAIL). Ces liquides ioniques servent à la fois de réactifs et de milieux réactionnels en synthèse organique, en particulier lorsque la chaîne latérale réactive et le N-terminus des acides aminés doivent être protégés. Ce sont des liquides clairs, presque incolores à température ambiante et miscibles avec les solvants organiques courants .

Synthèse organique

En synthèse organique, le groupe tert-butoxy du composé peut agir comme une gêne stérique, influençant la réactivité et la sélectivité des réactions. Il peut être utilisé dans la synthèse de molécules complexes où le contrôle de la stéréochimie est crucial. La structure cyclique du cyclobutyle fournit également une rigidité conformationnelle unique qui peut être bénéfique dans la synthèse de molécules cibles .

Science des matériaux

La structure du composé en fait un candidat pour la synthèse de polymères ayant des propriétés spécifiques. Le groupe tert-butoxy pourrait être impliqué dans la création de chaînes latérales qui confèrent de l'hydrophobie, tandis que le cycle cyclobutyle pourrait contribuer à la rigidité de la chaîne principale du polymère. Cela peut conduire au développement de matériaux présentant des propriétés de résistance mécanique et chimique souhaitables .

Recherche agrochimique

Dans l'industrie agrochimique, la structure moléculaire distincte du composé peut être exploitée pour la synthèse d'agents de protection des cultures de pointe. Son noyau cyclobutyle peut servir d'échafaudage pour des pesticides puissants et sélectifs, offrant une nouvelle approche des stratégies de lutte antiparasitaire .

Développement pharmaceutique

Le composé est un élément constitutif précieux dans la synthèse de nouveaux candidats médicaments. Son groupe acide carboxylique protégé permet des réactions sélectives dans des synthèses en plusieurs étapes, ce qui est essentiel dans le développement de nouveaux produits pharmaceutiques. La structure unique du composé peut être utilisée pour explorer de nouvelles voies dans la découverte de médicaments .

Safety and Hazards

Mécanisme D'action

Target of Action

This compound is a part of numerous organic compounds composing American Elements’s comprehensive catalog of life science products .

Mode of Action

Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

It’s worth noting that similar compounds have been used in sm coupling reactions, which involve the formation of carbon-carbon bonds .

Action Environment

It’s worth noting that the compound is typically stored at -10 °c , suggesting that temperature could potentially influence its stability.

Analyse Biochimique

Biochemical Properties

2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with carboxylesterases, which are enzymes that hydrolyze ester bonds. The nature of these interactions involves the binding of the compound to the active site of the enzyme, leading to the hydrolysis of the ester bond and the formation of the corresponding alcohol and acid .

Cellular Effects

The effects of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, vary with different dosages in animal models. At low doses, the compound has been observed to have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been noted, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .

Metabolic Pathways

2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of various compounds. This interaction can lead to changes in metabolic flux and metabolite levels, affecting the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, the compound can be transported into the cell via organic anion transporters and subsequently distributed to various organelles .

Subcellular Localization

The subcellular localization of 2-[3-(tert-butoxy)cyclobutyl]acetic acid, mixture of isomers, plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interaction with other biomolecules and its overall efficacy in biochemical reactions .

Propriétés

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,3)13-8-4-7(5-8)6-9(11)12/h7-8H,4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAYYILOIWIYOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101244311 | |

| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1803594-07-1 | |

| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803594-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobutaneacetic acid, 3-(1,1-dimethylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101244311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[4,5-d]pyrimidine-2,4,7-triamine](/img/structure/B1380480.png)